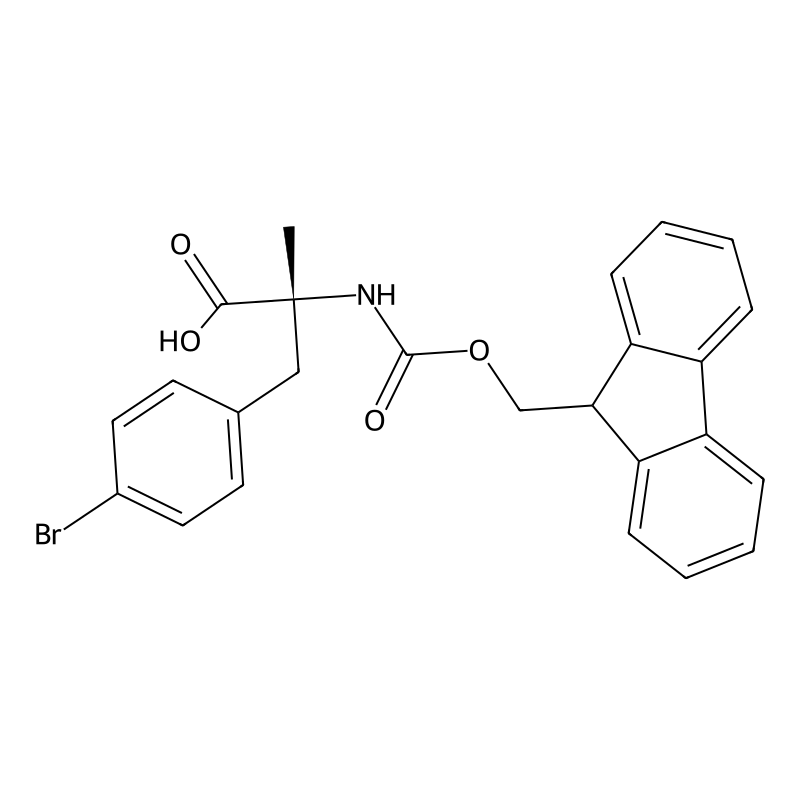

Fmoc-a-methyl-D-4-bromophenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fmoc-alpha-methyl-D-4-bromophenylalanine is a synthetic, non-natural amino acid that serves as a versatile building block in peptide synthesis. It is characterized by the presence of a 4-bromophenyl group and an alpha-methyl substitution on the phenylalanine backbone. The compound has the molecular formula C25H22BrNO4 and a molecular weight of approximately 480.36 g/mol. Its structure includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process .

This compound is synthetically manufactured and is not found in nature. The modifications made to the natural phenylalanine structure are significant because they can influence the properties of peptides synthesized using this amino acid, such as their stability, solubility, and biological activity .

Peptide Synthesis

Fmoc-D-aMePhe(4-Br)-OH incorporates three key features for peptide synthesis:

- Fmoc (Fluorenylmethoxycarbonyl) Protecting Group: This group is attached to the amino terminus (N-terminus) of the molecule and serves as a protecting group during peptide chain assembly. Fmoc can be selectively removed under mild acidic conditions, allowing for the formation of peptide bonds with other amino acids. Source: Chan et al., 2005: )

- D-stereoisomer: Natural amino acids typically exist in the L-stereoisomeric form. Fmoc-D-aMePhe(4-Br)-OH contains the D-stereoisomer of phenylalanine. Introducing D-amino acids into peptides can alter their conformation and stability, potentially leading to novel functional properties. Source: Yoo et al., 2011: )

- 4-Bromo substitution: The presence of a bromine atom on the 4th position of the phenyl ring adds a bulky and electron-withdrawing group to the molecule. This substitution can influence the interactions between the amino acid and other molecules within a peptide, potentially impacting its biological activity.

- Deprotection: Removal of the Fmoc group using a base (e.g., piperidine).

- Coupling: Reacting the deprotected amino acid with an activated carboxylic acid of another amino acid.

The presence of the bromine atom in the 4-bromophenyl group may also allow for additional reactivity, such as halogen bonding or further functionalization through nucleophilic substitution reactions .

The biological activity of Fmoc-alpha-methyl-D-4-bromophenylalanine has been explored primarily through its incorporation into peptides. These peptides can exhibit altered properties compared to their natural counterparts, such as enhanced binding affinity or modified enzymatic activity. Studies have shown that unnatural amino acids like Fmoc-alpha-methyl-D-4-bromophenylalanine can improve physiological activities, such as metabolism and solubility, making them valuable in drug discovery and development .

The synthesis of Fmoc-alpha-methyl-D-4-bromophenylalanine typically involves several steps:

- Protection: The amino group of phenylalanine is protected using the Fmoc group.

- Bromination: The para position of the phenyl ring is brominated to introduce the bromine atom.

- Methylation: The alpha carbon is methylated to create the alpha-methyl derivative.

These steps can be carried out using standard organic synthesis techniques including electrophilic aromatic substitution for bromination and alkylation for methylation .

Several compounds share structural similarities with Fmoc-alpha-methyl-D-4-bromophenylalanine, each exhibiting unique properties that differentiate them:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-alpha-methyl-D-2-bromophenylalanine | Bromination at 2-position | Different steric effects on peptide folding |

| Fmoc-alpha-methyl-D-3-bromophenylalanine | Bromination at 3-position | Varies interaction with biological targets |

| Fmoc-alpha-methyl-D-4-fluorophenylalanine | Fluorination instead of bromination | Enhanced metabolic stability |

| Fmoc-alpha-methyl-L-phenylalanine | L-isomer instead of D-isomer | Different biological activity profiles |

These compounds illustrate how variations in halogen substitution and chirality can lead to distinct biochemical behaviors while still serving similar roles in peptide synthesis .